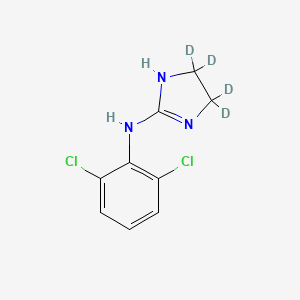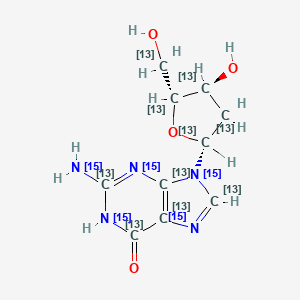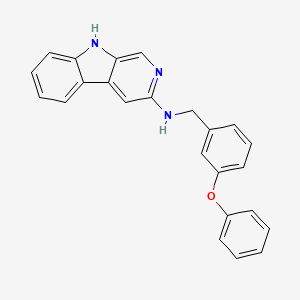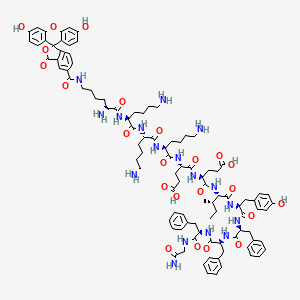
FAM-CSKtide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FAM-CSKtide is a biologically active peptide that serves as a fluorescently labeled substrate for C-terminal Src kinase (Csk) and various other kinases such as Axl, cKit, ERBB4, Fes, Flt3, IGF-1 receptor, MET, MUSK, PYK2, Ret, TIE2, TrkA, VEGF receptor 1, and VEGF receptor 2 . The compound is characterized by its fluorescence properties, with an absorption maximum at 494 nm and an emission maximum at 521 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
FAM-CSKtide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The FAM (fluorescein amidite) group is introduced at the N-terminus of the peptide to provide fluorescence properties .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The process includes deprotection and coupling steps, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
FAM-CSKtide primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
Peptide Bond Formation: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove protecting groups from the peptide.
Major Products Formed
The primary product formed from the synthesis of this compound is the peptide itself, with the FAM group providing fluorescence for detection and analysis .
Applications De Recherche Scientifique
FAM-CSKtide is widely used in scientific research due to its role as a substrate for various kinases. Its applications include:
Biochemistry: Used to study kinase activity and enzyme kinetics.
Cell Biology: Employed in assays to monitor kinase signaling pathways in cells.
Drug Discovery: Utilized in high-throughput screening assays to identify kinase inhibitors.
Medical Research: Investigated for its potential role in understanding diseases related to kinase dysregulation.
Mécanisme D'action
FAM-CSKtide functions as a substrate for C-terminal Src kinase (Csk) and other kinases. Upon phosphorylation by these kinases, the peptide undergoes a conformational change that can be detected through its fluorescence properties . This allows researchers to monitor kinase activity and study the molecular pathways involved in kinase signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
FAM-PEPtide: Another fluorescently labeled peptide used as a substrate for different kinases.
FITC-CSKtide: Similar to FAM-CSKtide but labeled with fluorescein isothiocyanate (FITC) instead of FAM.
Uniqueness
This compound is unique due to its specific sequence and the presence of the FAM group, which provides distinct fluorescence properties. This makes it particularly useful for studying a wide range of kinases and their activities .
Propriétés
Formule moléculaire |
C99H125N17O23 |
|---|---|
Poids moléculaire |
1921.1 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C99H125N17O23/c1-3-57(2)85(97(136)115-79(52-61-31-34-63(117)35-32-61)96(135)114-78(51-60-25-11-6-12-26-60)95(134)113-77(50-59-23-9-5-10-24-59)94(133)112-76(88(127)106-56-82(104)120)49-58-21-7-4-8-22-58)116-93(132)75(42-44-84(123)124)111-92(131)74(41-43-83(121)122)110-91(130)73(30-15-19-47-102)109-90(129)72(29-14-18-46-101)108-89(128)71(28-13-17-45-100)107-87(126)70(103)27-16-20-48-105-86(125)62-33-38-67-66(53-62)98(137)139-99(67)68-39-36-64(118)54-80(68)138-81-55-65(119)37-40-69(81)99/h4-12,21-26,31-40,53-55,57,70-79,85,117-119H,3,13-20,27-30,41-52,56,100-103H2,1-2H3,(H2,104,120)(H,105,125)(H,106,127)(H,107,126)(H,108,128)(H,109,129)(H,110,130)(H,111,131)(H,112,133)(H,113,134)(H,114,135)(H,115,136)(H,116,132)(H,121,122)(H,123,124)/t57-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,85-/m0/s1 |
Clé InChI |
STKBRLQSXYLMQY-FYRVVHPZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



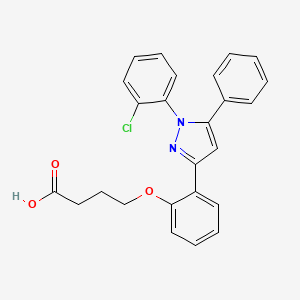
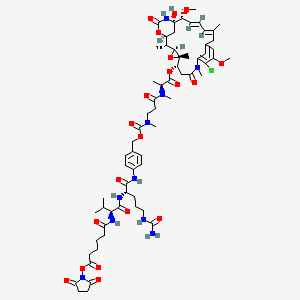
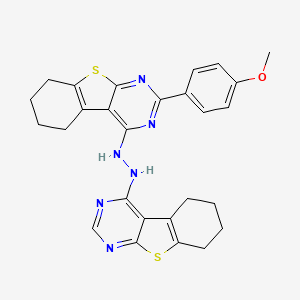
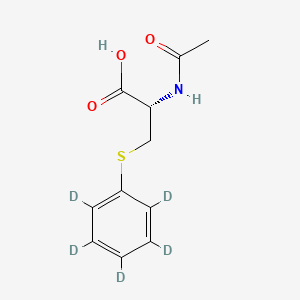
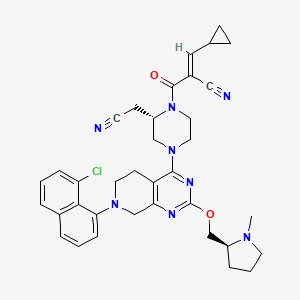
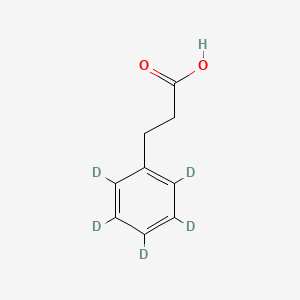
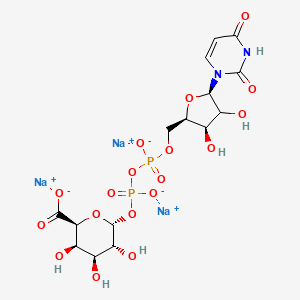
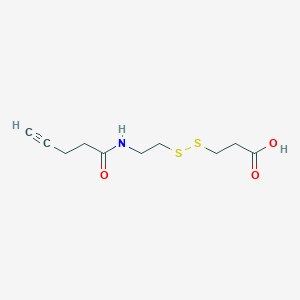
![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)
